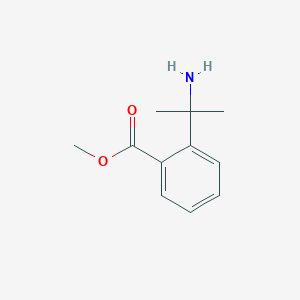
Methyl 2-(2-aminopropan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-aminopropan-2-yl)benzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid and features an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminopropan-2-yl)benzoate typically involves the esterification of 2-(2-aminopropan-2-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminopropan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
Methyl 2-(2-aminopropan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminopropan-2-yl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The amine group can form hydrogen bonds or ionic interactions with biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-hydroxypropan-2-yl)benzoate
- Methyl 2-(2-methylpropan-2-yl)benzoate
- Methyl 2-(2-ethoxypropan-2-yl)benzoate
Uniqueness
Methyl 2-(2-aminopropan-2-yl)benzoate is unique due to the presence of both an ester and an amine functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(2-aminopropan-2-yl)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,12)9-7-5-4-6-8(9)10(13)14-3/h4-7H,12H2,1-3H3 |
InChI Key |
GOFLCMPSUOCKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


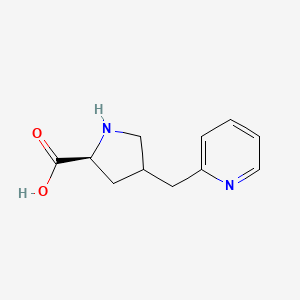

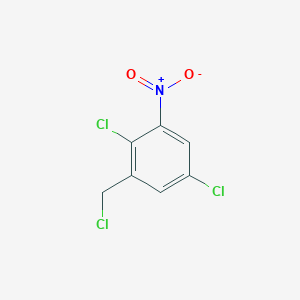
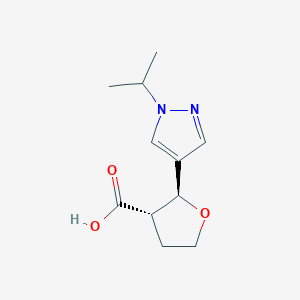
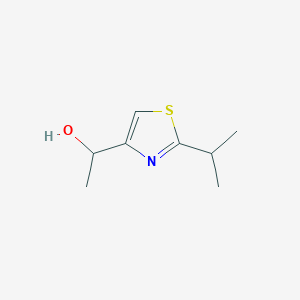

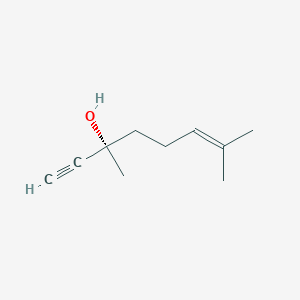
![4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12959098.png)
![2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12959105.png)
![(2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B12959106.png)
![N-[4-(acetylamino)phenyl]glycinamide](/img/structure/B12959110.png)
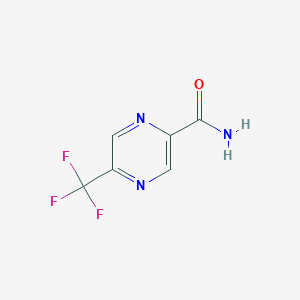
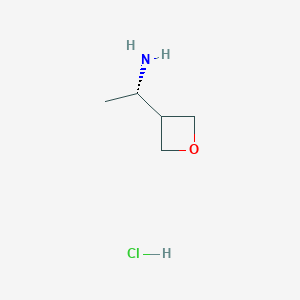
![(3aS,6S,6aS,8R,9aR,9bR)-8-Hydroxy-6,9a-dimethyl-3-methyleneoctahydroazuleno[4,5-b]furan-2,9(9aH,9bH)-dione](/img/structure/B12959130.png)
